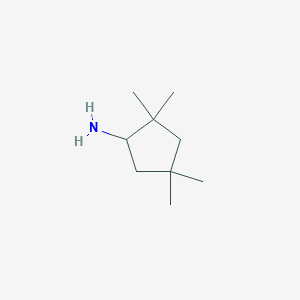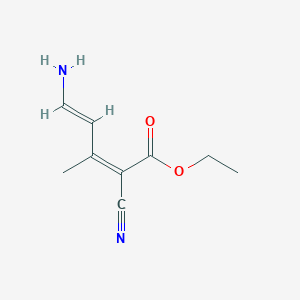![molecular formula C9H10N4O3 B1396179 [3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid CAS No. 1349719-18-1](/img/structure/B1396179.png)
[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid
Übersicht
Beschreibung
“[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid” is a chemical compound with the molecular formula C9H8N4O2 . It is a substituted pyridine with diverse functional groups, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid” can be represented by the InChI string:InChI=1S/C9H8N4O2/c14-8(15)4-7-11-9(13-12-7)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,14,15)(H,11,12,13) . Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are synthesized via a ring cleavage methodology reaction . This involves the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.19 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 91.8 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid derivatives demonstrate significant antimicrobial activity. For instance, certain derivatives exhibit strong antifungal properties against A. niger, C. Neoformans, and A. fumigatus, showcasing better efficacy than standard drugs like fluconazole (Hunashal, Satyanarayana, & Maddi, 2012).
Biological Activity and Chemical Properties
Derivatives of [3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid have been shown to possess a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. These compounds are also explored as intermediates in the synthesis of various complex molecules (Salionov, 2015).
Synthesis of Complex Compounds
The [3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid framework is integral to the synthesis of complex compounds like thiazolidinones and Mannich bases. These synthesized compounds have been evaluated for their antimicrobial and antitubercular activities, demonstrating significant potential in medical applications (Dave, Purohit, Akbari, & Joshi, 2007).
Development of New Medicinal Compounds
Research into the acid-base properties of derivatives of [3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid is key to developing new medicinal compounds. Understanding the influence of substituents and the nature of radicals on their acidity helps in tailoring these compounds for specific therapeutic applications (Kaplaushenko, 2014).
Luminescence in Solid State
Some derivatives of [3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid, when reacted with specific aldehydes, form complexes that exhibit strong green-blue luminescence in the solid state. This property could be explored further in the fields of materials science and photophysics (Gusev et al., 2011).
Corrosion Inhibition
Schiff’s bases derived from pyridyl substituted triazoles, including [3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid, show promise as corrosion inhibitors for mild steel in hydrochloric acid solutions. This has implications for industrial applications, especially in metal protection and preservation (Ansari, Quraishi, & Singh, 2014).
Eigenschaften
IUPAC Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2.H2O/c14-8(15)5-7-11-9(13-12-7)6-1-3-10-4-2-6;/h1-4H,5H2,(H,14,15)(H,11,12,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACBRNVYXNSKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid | |
CAS RN |
1349719-18-1 | |
| Record name | (5-Pyridin-4-yl-4H-1,2,4-triazol-3-yl)acetic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine](/img/structure/B1396098.png)
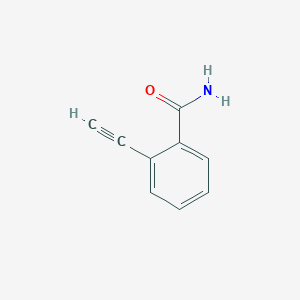
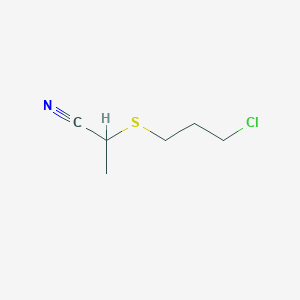
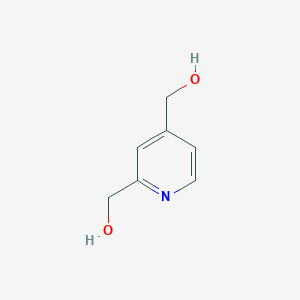
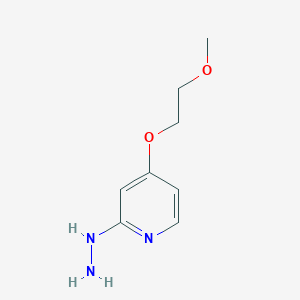

![6-Oxa-2-azaspiro[3.4]octane](/img/structure/B1396107.png)
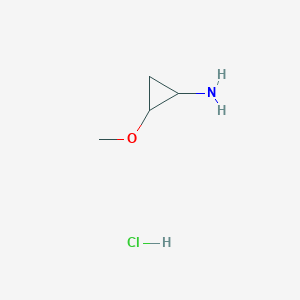
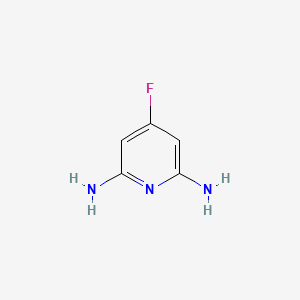
![(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B1396111.png)
